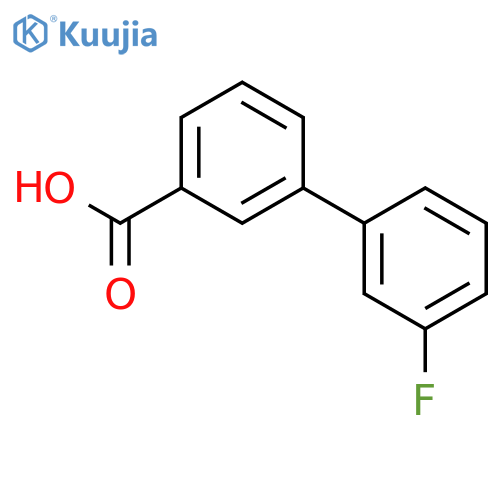

Cas no 168619-04-3 (3'-Fluorobiphenyl-3-carboxylic Acid)

3'-Fluorobiphenyl-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid

- [1,1'-Biphenyl]-3-carboxylicacid, 3'-fluoro-

- 3′-Fluorobiphenyl-3-carboxylic acid

- 3'-Fluorobiphenyl-3-carboxylic acid

- 3-Fluorobiphenyl-3-carboxylic acid

- 3-(3-fluorophenyl)benzoic acid

- AKOS B025019

- AKOS BAR-0025

- RARECHEM AL BE 1343

- ART-CHEM-BB B025019

- CHEMBRDG-BB 4400451

- 3-BIPHENYL-3'-FLUORO-CARBOXYLIC ACID

- 3'-FLUORO-BIPHENYL-3-CARBOXYLIC ACID

- 3'-FLUORO[1,1'-BIPHENYL]-3-CARBOXYLIC ACID

- 3'-fluorobiphenyl-3-carboxylic acid(SALTDATA: FREE)

- BB 0222376

- 3'-Fluorobiphenyl-3-carboxylic acid, AldrichCPR

- 3/'-FLUORO-BIPHENYL-3-CARBOXYLIC ACID

- PS-7931

- AB01332401-02

- AKOS000314408

- CS-0171092

- NCGC00341505-01

- SCHEMBL121809

- AB14553

- [1,1'-BIPHENYL]-3-CARBOXYLIC ACID, 3'-FLUORO-

- FT-0643611

- 168619-04-3

- 3'-Fluorobiphenyl-3-carboxylicacid

- MZZYPWIFSCZUHN-UHFFFAOYSA-N

- Q4G

- CHEMBL4167110

- DTXSID80382215

- 3'-Fluoro-[1,1'-biphenyl]-3-carboxylicacid

- DB-043750

- STK013713

- 3'-Fluorobiphenyl-3-carboxylic Acid

-

- MDL: MFCD03424608

- インチ: InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)

- InChIKey: MZZYPWIFSCZUHN-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F

計算された属性

- せいみつぶんしりょう: 216.05900

- どういたいしつりょう: 216.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 392.9±25.0 °C at 760 mmHg

- フラッシュポイント: 191.4±23.2 °C

- PSA: 37.30000

- LogP: 3.19090

- じょうきあつ: 0.0±1.0 mmHg at 25°C

3'-Fluorobiphenyl-3-carboxylic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330;P501

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Room temperature

- セキュリティ用語:S26-36/37/39

3'-Fluorobiphenyl-3-carboxylic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3'-Fluorobiphenyl-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1233576-5g |

[1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro- |

168619-04-3 | 95% | 5g |

$170 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F167818-1g |

3′-Fluorobiphenyl-3-carboxylic acid |

168619-04-3 | 1g |

¥870.00 | 2021-05-21 | ||

| Fluorochem | 014259-1g |

3-(3-Fluorophenyl)benzoic acid |

168619-04-3 | 98% | 1g |

£23.00 | 2022-02-28 | |

| abcr | AB167399-10g |

3-(3-Fluorophenyl)benzoic acid, 96%; . |

168619-04-3 | 96% | 10g |

€186.50 | 2025-03-19 | |

| 1PlusChem | 1P001YNG-1g |

[1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro- |

168619-04-3 | 96% | 1g |

$39.00 | 2025-02-19 | |

| 1PlusChem | 1P001YNG-5g |

[1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro- |

168619-04-3 | 96% | 5g |

$78.00 | 2025-02-19 | |

| A2B Chem LLC | AA90764-1g |

3'-Fluorobiphenyl-3-carboxylic acid |

168619-04-3 | 96% | 1g |

$30.00 | 2024-04-20 | |

| Crysdot LLC | CD12134828-100g |

3'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid |

168619-04-3 | 95+% | 100g |

$564 | 2024-07-24 | |

| 1PlusChem | 1P001YNG-10g |

[1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro- |

168619-04-3 | 96% | 10g |

$111.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1233576-5g |

[1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro- |

168619-04-3 | 95% | 5g |

$360 | 2025-02-24 |

3'-Fluorobiphenyl-3-carboxylic Acid 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

3'-Fluorobiphenyl-3-carboxylic Acidに関する追加情報

Introduction to 3'-Fluorobiphenyl-3-carboxylic Acid (CAS No. 168619-04-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3'-Fluorobiphenyl-3-carboxylic acid, identified by the chemical identifier CAS No. 168619-04-3, is a fluorinated biphenyl derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound, characterized by a fluorine substituent at the 3'-position of a biphenyl core with a carboxylic acid functional group at the 3-position, exhibits distinct electronic and steric characteristics that make it a valuable scaffold for the development of novel therapeutic agents.

The incorporation of fluorine atoms into aromatic rings, such as biphenyl, is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological efficacy. The fluorine atom at the 3'-position in 3'-Fluorobiphenyl-3-carboxylic acid introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. Additionally, the carboxylic acid group provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties for specific applications.

Recent studies have highlighted the potential of fluorinated biphenyls as key motifs in drug discovery. For instance, compounds containing fluoro-substituted biphenyl cores have been shown to exhibit enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The structural rigidity of the biphenyl framework, combined with the electronic modulation provided by fluorine, makes this class of compounds particularly attractive for designing small-molecule inhibitors and activators.

In the realm of chemical biology, 3'-Fluorobiphenyl-3-carboxylic acid has been investigated for its role in modulating enzyme activity and receptor interactions. Fluorinated aromatic compounds are known to interact with biological systems through various mechanisms, including hydrogen bonding, π-stacking interactions, and electrostatic effects. The presence of both a fluorine atom and a carboxylic acid group in 3'-Fluorobiphenyl-3-carboxylic acid allows for multiple points of interaction with biological targets, potentially enhancing its therapeutic profile.

One of the most compelling aspects of 3'-Fluorobiphenyl-3-carboxylic acid is its utility as a building block for more complex molecules. Researchers have leveraged this compound to synthesize derivatives with specific pharmacological activities. For example, modifications at the 4-position of the biphenyl ring or further derivatization of the carboxylic acid group have led to compounds with enhanced potency and selectivity in preclinical studies. These findings underscore the versatility of 3'-Fluorobiphenyl-3-carboxylic acid as a scaffold for drug development.

The growing interest in fluorinated compounds is also driven by their favorable pharmacokinetic properties. Fluorine atoms can influence solubility, permeability, and metabolic clearance rates, making them valuable for optimizing drug-like characteristics. 3'-Fluorobiphenyl-3-carboxylic acid, with its well-defined structure and functional groups, serves as an excellent starting point for exploring these properties further.

Advances in synthetic methodologies have further facilitated the exploration of 3'-Fluorobiphenyl-3-carboxylic acid derivatives. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations have enabled the efficient construction of complex fluorinated biphenyl structures. These methods have opened new avenues for generating novel analogs with tailored biological activities.

In conclusion, 3'-Fluorobiphenyl-3-carboxylic acid (CAS No. 168619-04-3) represents a promising compound in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its potential for further functionalization, make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for fluorinated biphenyls, compounds like 3'-Fluorobiphenyl-3-carboxylic acid are poised to play a crucial role in shaping the future of therapeutic innovation.

168619-04-3 (3'-Fluorobiphenyl-3-carboxylic Acid) 関連製品

- 350682-84-7(4-(3,5-Difluorophenyl)benzoic acid)

- 5731-10-2(4'-fluoro-1,1'-biphenyl-4-carboxylic acid)

- 1841-58-3(3'-Fluorobiphenyl-4-carboxylic Acid)

- 505082-81-5(4-(3,4-Difluorophenyl)benzoic acid)

- 455-38-9(3-Fluorobenzoic acid)

- 885963-39-3(3-(3,4-Difluorophenyl)benzoic acid)

- 518070-19-4(3-Fluoro-5-methylbenzoic acid)

- 1583-66-0(H2fip)

- 177734-83-7(3-(3,5-Difluorophenyl)benzoic Acid)

- 10540-39-3(4'-Fluorobiphenyl-3-carboxylic acid)